Cas no 1891159-68-4 (2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol)

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol is a heterocyclic organic compound featuring a pyrazolo[1,5-a]pyridine core with a hydroxymethyl substituent at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The pyrazolo[1,5-a]pyridine scaffold is known for its bioisosteric properties, enhancing binding affinity and metabolic stability in drug design. The hydroxymethyl group offers a reactive handle for further functionalization, enabling derivatization into esters, ethers, or other pharmacophores. Its well-defined crystalline form ensures consistent purity, facilitating reproducible synthesis. The compound's stability under standard conditions and compatibility with common reaction conditions make it a valuable building block in medicinal chemistry and material science research.
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol structure
1891159-68-4 structure
商品名:2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
CAS番号:1891159-68-4
MF:C9H10N2O
メガワット:162.188501834869
CID:5698193
PubChem ID:117273690

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
    • 1891159-68-4
    • EN300-764369
    • Pyrazolo[1,5-a]pyridine-3-ethanol
    • インチ: 1S/C9H10N2O/c12-6-4-8-7-10-11-5-2-1-3-9(8)11/h1-3,5,7,12H,4,6H2
    • InChIKey: NMLJEIYJARHANM-UHFFFAOYSA-N
    • ほほえんだ: OCCC1C=NN2C=CC=CC2=1

計算された属性

  • せいみつぶんしりょう: 162.079312947g/mol
  • どういたいしつりょう: 162.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 14.76±0.10(Predicted)

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764369-2.5g
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
1891159-68-4 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-764369-5.0g
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
1891159-68-4 95%
5.0g
$2650.0 2024-05-22
Enamine
EN300-764369-0.05g
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
1891159-68-4 95%
0.05g
$768.0 2024-05-22
Enamine
EN300-764369-0.5g
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
1891159-68-4 95%
0.5g
$877.0 2024-05-22
Enamine
EN300-764369-1.0g
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
1891159-68-4 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-764369-0.25g
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
1891159-68-4 95%
0.25g
$840.0 2024-05-22
Enamine
EN300-764369-0.1g
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
1891159-68-4 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-764369-10.0g
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol
1891159-68-4 95%
10.0g
$3929.0 2024-05-22

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol 関連文献

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-olに関する追加情報

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol: A Comprehensive Overview

The compound with CAS No. 1891159-68-4, commonly referred to as 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic alcohols, which are known for their diverse biological activities and potential applications in drug discovery. The structure of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol is characterized by a pyrazolo[1,5-a]pyridine ring system attached to a hydroxymethyl group, making it a unique scaffold for further chemical modifications and functionalization.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyridine derivatives in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the hydroxymethyl group in 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol adds another layer of functionality to the molecule, potentially enhancing its bioavailability and pharmacokinetic properties. This makes it an attractive candidate for further exploration in drug development pipelines.

The synthesis of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol involves a series of well-established organic reactions, including cyclization and nucleophilic substitution. Researchers have optimized these reaction conditions to achieve high yields and purity levels. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. Such advancements underscore the importance of continuous innovation in synthetic methodologies to meet the demands of modern drug discovery.

From a structural standpoint, the pyrazolo[1,5-a]pyridine core is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring. This arrangement creates a rigid framework that can influence the molecule's electronic properties and stereochemistry. The hydroxymethyl group at position 2 introduces hydrogen bonding capabilities, which can enhance solubility and interaction with biological targets. These features make 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol a versatile building block for constructing more complex molecules with tailored functionalities.

Recent research has focused on evaluating the biological activity of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol and its derivatives. In vitro studies have demonstrated potent inhibitory effects against various enzymes associated with inflammatory diseases and cancer progression. For instance, this compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Additionally, its ability to modulate cellular signaling pathways involved in apoptosis suggests potential applications in anticancer therapy.

The pharmacokinetic profile of 2-{pyrazolo[1,5-a]pyridin-3-yli}ethan-1-l has also been investigated in preclinical models. Studies indicate that this compound exhibits moderate absorption and distribution properties, with reasonable stability in biological systems. These characteristics are favorable for its development as an orally administered drug candidate. However, further optimization may be required to improve its bioavailability and reduce potential toxicity.

In terms of applications beyond pharmacology, 2-{pyrazolo[1,5-a]pyridin -3-yli}ethan - ̄l has shown potential in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a semiconductor material in organic field-effect transistors (OFETs), where it exhibits promising charge transport properties.

Looking ahead, the continued exploration of 2-{pyrazolo[ ̄a ] py ridi n -3-yli } eth an - ̄l derivatives is expected to yield novel insights into their therapeutic potential and material applications. Collaborative efforts between chemists and biologists will be crucial in unlocking the full potential of this compound class. As research progresses, it is anticipated that this molecule will play an increasingly important role in both academic research and industrial drug development.

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